molecular formula C11H14ClNO4 B12479895 N-(3-chloro-4,5-dimethoxybenzyl)glycine

N-(3-chloro-4,5-dimethoxybenzyl)glycine

Cat. No.: B12479895
M. Wt: 259.68 g/mol
InChI Key: ODDDKNMOVHMGPQ-UHFFFAOYSA-N
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Description

{[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}acetic acid is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a dimethoxyphenyl group attached to an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}acetic acid typically involves the reaction of 3-chloro-4,5-dimethoxybenzylamine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of {[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}acetic acid may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

{[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of {[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(3-chloro-4,5-dimethoxyphenyl)methyl]amino}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and dimethoxy substituents, along with the aminoacetic acid moiety, make it a versatile compound for various applications.

Properties

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

2-[(3-chloro-4,5-dimethoxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C11H14ClNO4/c1-16-9-4-7(5-13-6-10(14)15)3-8(12)11(9)17-2/h3-4,13H,5-6H2,1-2H3,(H,14,15)

InChI Key

ODDDKNMOVHMGPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC(=O)O)Cl)OC

Origin of Product

United States

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